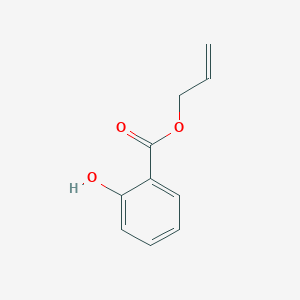
Allyl salicylate
Cat. No. B080981
Key on ui cas rn:
10484-09-0
M. Wt: 178.18 g/mol
InChI Key: YYKBLDCLPBWOOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05777151
Procedure details


A sodium salicylate solution, prepared from 69 g of salicylic acid (0.5 mol), 25 ml of water and 50 ml of an aqueous solution of 10N caustic soda, was introduced gradually at 60° C., over 6 hours.


[Compound]
Name
aqueous solution
Quantity
50 mL
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O-:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[Na+].[C:12](O)(=O)[C:13]1C(=CC=C[CH:19]=1)O.[OH-].[Na+]>O>[C:1]([O:10][CH2:19][CH:13]=[CH2:12])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4] |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
69 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)O
|
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was introduced gradually at 60° C., over 6 hours
|
|
Duration
|
6 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)OCC=C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
